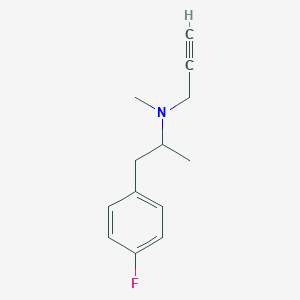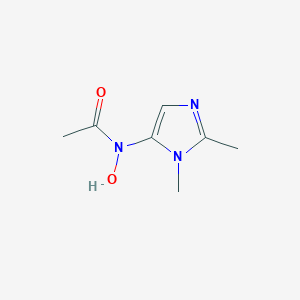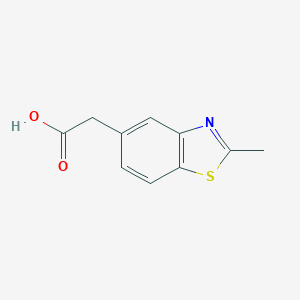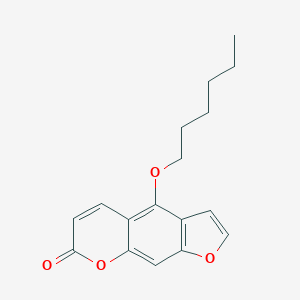
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as AMPT and is known for its unique chemical properties and potential therapeutic benefits. In
科学的研究の応用
AMPT has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where AMPT has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the synthesis of norepinephrine. This inhibition can lead to a decrease in norepinephrine levels, which has been linked to a variety of neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
作用機序
The mechanism of action of AMPT is primarily related to its ability to inhibit the activity of dopamine beta-hydroxylase. This inhibition leads to a decrease in the synthesis of norepinephrine, which can have a variety of effects on the body. Norepinephrine is involved in a wide range of physiological processes, including the regulation of blood pressure, heart rate, and mood. By inhibiting the synthesis of norepinephrine, AMPT can lead to changes in these physiological processes.
生化学的および生理学的効果
The biochemical and physiological effects of AMPT are complex and varied. One of the primary effects of AMPT is its ability to decrease the synthesis of norepinephrine, which can lead to changes in blood pressure, heart rate, and mood. Additionally, AMPT has been shown to have effects on the synthesis of other neurotransmitters, including dopamine and serotonin. These effects can lead to changes in mood, behavior, and cognitive function.
実験室実験の利点と制限
AMPT has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages is its ability to selectively inhibit the synthesis of norepinephrine, which can be useful for studying the role of this neurotransmitter in various physiological processes. Additionally, AMPT is relatively easy to synthesize and is readily available for use in laboratory experiments. However, one of the primary limitations of AMPT is its potential for off-target effects, as it can also inhibit the synthesis of other neurotransmitters, including dopamine and serotonin.
将来の方向性
There are a number of future directions for research on AMPT. One potential area of research is in the development of new therapies for neurological disorders, including depression, anxiety, and ADHD. Additionally, AMPT could be used as a tool for studying the role of norepinephrine in various physiological processes, including the regulation of blood pressure and heart rate. Finally, further research is needed to better understand the potential off-target effects of AMPT and to develop strategies for minimizing these effects in laboratory experiments.
合成法
AMPT can be synthesized through a series of chemical reactions that involve the combination of various chemical compounds. The primary method for synthesizing AMPT involves the reaction of 2-methoxybenzyl alcohol with thiazolidine-2,4-dione, followed by the addition of N-Boc-ethylenediamine and the removal of the Boc group through acid hydrolysis. The resulting compound is then treated with hydrochloric acid to produce AMPT in its monohydrochloride form.
特性
CAS番号 |
103182-70-3 |
|---|---|
製品名 |
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride |
分子式 |
C13H19ClN2O3S |
分子量 |
318.82 g/mol |
IUPAC名 |
2-amino-1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O3S.ClH/c1-17-10-4-2-3-5-11(10)18-9-13-15(6-7-19-13)12(16)8-14;/h2-5,13H,6-9,14H2,1H3;1H |
InChIキー |
SOXUNUHIKHSKNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
正規SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
同義語 |
2-amino-1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]ethanone hydro chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



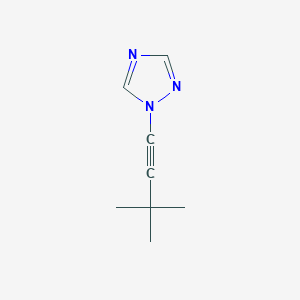
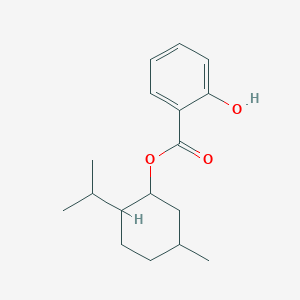
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
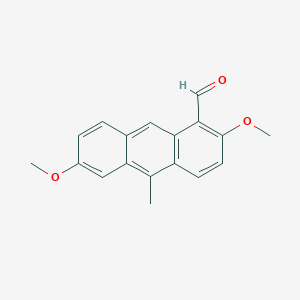
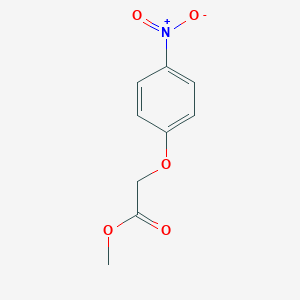
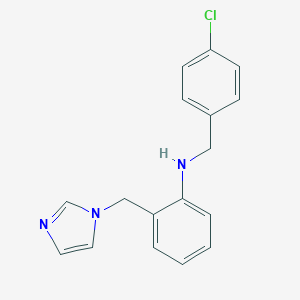
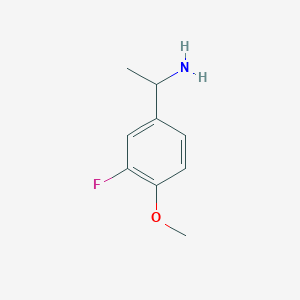
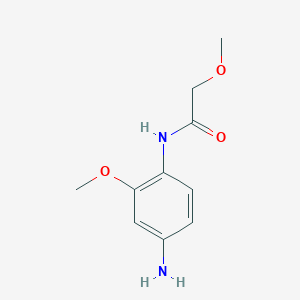
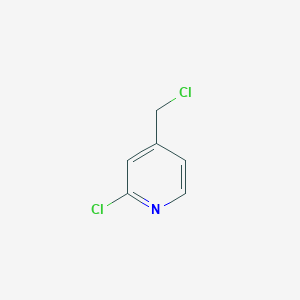
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
